4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Catalog No.
S13994997
CAS No.
407610-91-7
M.F
C8H5BrO
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

CAS Number

407610-91-7

Product Name

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

IUPAC Name

4-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2

InChI Key

SIBAIBBXJAOUAE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)Br

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS: 407610-91-7), commonly known as 4-bromobenzocyclobutenone, is a highly strained, dual-functional building block essential for advanced organic synthesis and materials science. It features a reactive cyclobutenone core that undergoes thermal or photochemical ring-opening to form an ortho-quinodimethane (o-QDM) intermediate, a powerful diene for [4+2] cycloadditions. Concurrently, the precisely positioned bromine atom at the C4 position serves as a robust handle for transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity profile allows chemists to install complex aryl, alkyl, or alkynyl substituents either before or after the cycloaddition event, making it a highly versatile precursor for polycyclic natural products, pharmaceuticals, and thermally cross-linkable polymers [1].

Substituting this compound with unsubstituted benzocyclobutenone completely eliminates the C4-halogen handle, preventing late-stage functionalization or pre-cycloaddition Suzuki/Heck couplings. Furthermore, attempting to synthesize the brominated core in-house using traditional [2+2] cycloadditions of arynes (derived from 1,4-dibromobenzene) with 1,1-dialkoxyalkenes yields an inseparable 1:1 mixture of 4-bromo and 5-bromo regioisomers. Procuring pure 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one bypasses these tedious chromatographic separations, eliminates a 50% yield loss to off-target isomers, and ensures strict regiochemical fidelity in downstream Diels-Alder adducts [1].

Regiochemical Purity vs. Traditional Aryne Cycloaddition

Traditional synthesis of brominated benzocyclobutenones via the [2+2] cycloaddition of 1,4-dibromobenzene-derived arynes with 1,1-dialkoxyalkenes inherently produces a 1:1 mixture of 4-bromo and 5-bromo isomers. Direct procurement of 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one provides 100% regiochemical purity, eliminating the need for complex separations and preventing the formation of mixed downstream cycloaddition products [1].

Evidence DimensionRegioisomer ratio in starting material
Target Compound Data100% pure 4-bromo isomer
Comparator Or Baseline1:1 mixture of 4-bromo and 5-bromo isomers (traditional aryne method)
Quantified DifferenceEliminates 50% yield loss to the 5-bromo off-target isomer.
ConditionsPrecursor selection for downstream ortho-quinodimethane (o-QDM) Diels-Alder reactions.

Procuring the pure isomer prevents costly chromatographic separations and ensures predictable regiochemistry in complex polycyclic synthesis.

Orthogonal Reactivity: Cross-Coupling Compatibility

The C4-bromo substituent allows for efficient transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while maintaining the integrity of the highly strained four-membered ring. Unsubstituted benzocyclobutenone lacks this capability, requiring functionalization to occur on pre-assembled, often sterically hindered polycyclic scaffolds. The ability to couple complex aryl boronic acids directly to the benzocyclobutenone core enables highly convergent synthetic strategies [1].

Evidence DimensionPre-cycloaddition functionalization capability
Target Compound DataEnables direct C4-arylation/alkylation via Pd-catalyzed cross-coupling
Comparator Or BaselineUnsubstituted benzocyclobutenone (0% cross-coupling capability)
Quantified DifferenceProvides an orthogonal functionalization handle prior to thermal ring-opening.
ConditionsPd-catalyzed cross-coupling with aryl boronic acids at temperatures below the cyclobutenone ring-opening threshold.

Allows chemists to build complex, sterically hindered architectures before triggering the thermal Diels-Alder cycloaddition, streamlining natural product synthesis.

Scalability and Precursor Efficiency via Modern Synthesis

Historically, benzocyclobutenones were accessed via flash vacuum pyrolysis of aroyl chlorides at extreme temperatures (e.g., 630 °C), which severely limited scalability and functional group tolerance. Modern visible-light-induced cyclization with a phosphonate auxiliary yields 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one in an 88% isolated yield under mild conditions. This high synthetic efficiency ensures that the commercial supply of this specific bromo-derivative is robust and cost-effective compared to custom in-house pyrolysis [1].

Evidence DimensionIsolated yield and process conditions
Target Compound Data88% isolated yield at 30 °C (photochemical/base-induced)
Comparator Or BaselineFlash vacuum pyrolysis of aroyl chlorides (requires 630 °C, low functional group tolerance)
Quantified DifferenceAvoids extreme thermal degradation, enabling high-yield access to the halogenated core.
ConditionsSynthesis of the benzocyclobutenone core from o-toluoyl chloride derivatives.

The availability of high-yielding, mild synthetic routes makes the commercial procurement of this compound highly reliable for scale-up applications.

Convergent Total Synthesis of Polycyclic Natural Products

This compound is the ideal starting material for synthesizing tetracyclic or pentacyclic cores (e.g., in polyketide synthesis). The C4-bromo group allows for the pre-installation of complex aryl rings via Suzuki coupling, followed by thermal activation of the cyclobutenone ring to trigger a highly stereoselective [4+2] Diels-Alder cycloaddition [1].

Development of Advanced Thermoset Polymers

In materials science, the bromo substituent can be used to graft the benzocyclobutenone moiety onto polymer backbones via cross-coupling. Upon heating, the cyclobutenone rings open to form reactive dienes that cross-link the polymer chains, creating high-performance, thermally stable resins used in microelectronics and aerospace applications [1].

Transition-Metal Catalyzed Skeletal Editing

Beyond thermal Diels-Alder reactions, the strained four-membered ring can undergo transition-metal-catalyzed C-C activation. The presence of the bromo group allows for orthogonal reactivity, enabling the synthesis of complex benzo-fused heterocycles (such as functionalized benzofurans or indolines) where the halogen is retained for further downstream modification [1].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

195.95238 g/mol

Monoisotopic Mass

195.95238 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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